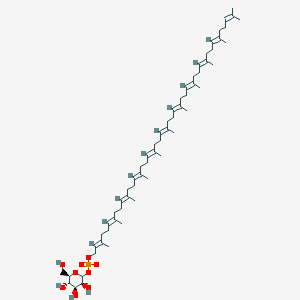

D-mannosyl undecaprenyl phosphate(1-)

Description

Properties

Molecular Formula |

C61H100O9P- |

|---|---|

Molecular Weight |

1008.4 g/mol |

IUPAC Name |

[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |

InChI |

InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/p-1/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61?/m1/s1 |

InChI Key |

IGWCSVFNNDSUBK-HYSPDNIISA-M |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |

Origin of Product |

United States |

D Mannosyl Undecaprenyl Phosphate: Fundamental Roles in Biological Systems

Significance as a Central Glycosyl Carrier Lipid Intermediate

The primary significance of D-mannosyl undecaprenyl phosphate (B84403) lies in its function as a glycosyl carrier lipid. nih.gov This process is a remarkably conserved strategy in nature, using long-chain polyprenyl-phosphate lipids to transport sugar moieties across biological membranes. nih.gov The process begins on the cytoplasmic side of the membrane, where a sugar is transferred from a donor molecule to the lipid carrier. nih.gov The resulting lipid intermediate, such as D-mannosyl undecaprenyl phosphate, is then translocated across the membrane, making the sugar accessible to enzymes in the periplasmic or extracellular space for further reactions. nih.gov

This carrier system is essential for the biogenesis of numerous vital cell wall polysaccharides and glycoproteins. In bacteria, undecaprenyl phosphate is a universal glycan lipid carrier involved in the synthesis of peptidoglycan, lipopolysaccharide (LPS) O-antigen, wall teichoic acids, and capsular polysaccharides. nih.govwikipedia.orgresearchgate.net D-mannosyl undecaprenyl phosphate, specifically, serves as the mannose donor for protein mannosylation and the formation of other mannose-containing structures. nih.gov

The synthesis of D-mannosyl undecaprenyl phosphate is an enzymatic reaction catalyzed by undecaprenyl-phosphate mannosyltransferase. This enzyme facilitates the transfer of a mannosyl group from a nucleotide sugar donor, Guanosine diphosphate-mannose (GDP-mannose), to the lipid carrier undecaprenyl phosphate. wikipedia.orgenzyme-database.orgqmul.ac.uk The resulting products are D-mannosyl undecaprenyl phosphate and Guanosine diphosphate (B83284) (GDP). wikipedia.org

Table 1: Enzymatic Synthesis of D-Mannosyl Undecaprenyl Phosphate

| Enzyme Name | EC Number | Substrates | Products | Cofactor | Source Organisms |

|---|

This table summarizes the key features of the enzyme responsible for the synthesis of D-mannosyl undecaprenyl phosphate. Data sourced from multiple biochemical studies. wikipedia.orgenzyme-database.orgqmul.ac.ukcreative-enzymes.com

Overview of Academic Research Perspectives

Academic research has extensively focused on the metabolism of undecaprenyl phosphate and its derivatives due to their central role in bacterial survival. The pathways involving these lipid carriers are prime targets for the development of new antibacterial agents. nih.gov Inhibition of the biosynthesis or recycling of undecaprenyl phosphate leads to the cessation of peptidoglycan synthesis, which compromises the bacterial cell wall and results in cell lysis. nih.gov

Research has identified and characterized the enzymes crucial for maintaining the pool of undecaprenyl phosphate. For instance, in Bacillus subtilis, the enzymes UshA and UpsH have been shown to liberate free undecaprenyl phosphate from sequestered lipid-linked intermediates, a critical function when these intermediates accumulate and deplete the available carrier pool. harvard.edu Similarly, the de novo synthesis of undecaprenyl phosphate begins with its precursor, undecaprenyl-diphosphate, which is synthesized in the cytoplasm by the enzyme undecaprenyl-diphosphate synthase (UppS). nih.gov

Studies in specific bacterial pathogens, such as Francisella novicida, have revealed the role of D-mannosyl undecaprenyl phosphate-related intermediates in virulence. In this organism, undecaprenyl phosphate-linked sugars are precursors for the modification of lipid A, a component of LPS. nih.gov These modifications can alter the bacterial outer membrane's properties, contributing to resistance against antimicrobial peptides. nih.gov

The investigation of these pathways often involves advanced biochemical and structural biology techniques. The membrane-bound nature of the enzymes and lipid carriers presents significant challenges for research. researchgate.netnih.gov However, techniques like cryo-electron microscopy have provided structural insights into related enzymes, such as ArnC, which transfers an aminoarabinose sugar to undecaprenyl phosphate, revealing the conformational changes that occur during substrate binding. nih.gov This fundamental research is critical for understanding the molecular basis of antibiotic resistance and for designing novel therapeutics.

Table 2: Selected Research Findings on Undecaprenyl Phosphate-Linked Glycans

| Organism | Pathway/Process Studied | Key Research Finding | Reference |

|---|---|---|---|

| Bacillus subtilis | Carrier lipid pool maintenance | Identified enzymes (UshA, UpsH) that recycle undecaprenyl phosphate from accumulated intermediates under stress conditions. | harvard.edu |

| Francisella novicida | Lipid A modification | Demonstrated that homologues of the enzyme ArnC are essential for generating undecaprenyl phosphate-linked sugars (glucose and galactosamine) used to modify lipid A. | nih.gov |

| Salmonella enterica | Polymyxin resistance | Determined the cryo-EM structure of the integral membrane glycosyltransferase ArnC, which attaches aminoarabinose to undecaprenyl phosphate. | nih.gov |

This table highlights significant research contributions to the understanding of D-mannosyl undecaprenyl phosphate and related lipid carrier pathways.

Biosynthesis and Metabolism of D Mannosyl Undecaprenyl Phosphate and Its Precursors

Enzymatic Formation of D-Mannosyl Undecaprenyl Phosphate (B84403)

The synthesis of D-mannosyl undecaprenyl phosphate is a critical step in the biosynthetic pathways of numerous bacterial cell surface polymers. This reaction is catalyzed by a specific glycosyltransferase that facilitates the transfer of a mannosyl group to the lipid carrier, undecaprenyl phosphate.

Undecaprenyl-Phosphate Mannosyltransferase (EC 2.4.1.54) Catalysis

GDP-mannose + undecaprenyl phosphate ⇌ GDP + D-mannosyl undecaprenyl phosphate ntu.edu.tw

This enzymatic reaction is a key control point for the entry of mannose into various biosynthetic pathways. The enzyme has been identified and studied in several bacteria, including Micrococcus luteus. springernature.comnih.gov

Undecaprenyl-phosphate mannosyltransferase exhibits a high degree of specificity for its substrates. The primary sugar donor is GDP-mannose. The lipid acceptor is undecaprenyl phosphate, a C55 isoprenoid lipid. Research on the partially purified enzyme from Micrococcus luteus has shown that it can utilize a range of polyprenyl phosphates as acceptors, indicating some flexibility in the length of the isoprenoid chain. nih.gov However, the natural substrate is understood to be undecaprenyl phosphate.

The binding of substrates to the enzyme is a critical aspect of its function. While detailed structural information for undecaprenyl-phosphate mannosyltransferase is limited, studies on other polyprenyl phosphate glycosyltransferases provide insights into the potential binding mechanisms. nih.gov These enzymes typically possess a transmembrane domain that anchors them to the cell membrane and a catalytic domain that faces the cytoplasm, where the nucleotide sugar substrate is located. nih.gov The hydrophobic undecaprenyl phosphate is embedded within the membrane, and its phosphate group is positioned at the membrane-cytoplasm interface to interact with the active site of the enzyme.

The catalytic mechanism of undecaprenyl-phosphate mannosyltransferase involves a nucleophilic attack by the phosphate group of undecaprenyl phosphate on the anomeric carbon of the mannose residue of GDP-mannose. This results in the displacement of GDP and the formation of a mannosyl-1-phosphoryl-undecaprenol linkage. While the precise details of the catalytic residues involved in this specific enzyme are not fully elucidated, it is proposed to follow a mechanism common to many glycosyltransferases, likely involving a metal ion cofactor to stabilize the leaving group (GDP).

The reaction catalyzed by undecaprenyl-phosphate mannosyltransferase is reversible. ntu.edu.tw The direction of the reaction is influenced by the cellular concentrations of the substrates and products. Under conditions where D-mannosyl undecaprenyl phosphate is rapidly consumed by subsequent steps in a biosynthetic pathway, the equilibrium will shift towards product formation. Conversely, an accumulation of D-mannosyl undecaprenyl phosphate and GDP could drive the reverse reaction.

A notable characteristic of undecaprenyl-phosphate mannosyltransferase is its requirement for a phospholipid cofactor, specifically phosphatidylglycerol, for activity. ntu.edu.twnih.govnih.gov The enzyme is inactive in the absence of this anionic phospholipid. While the exact mechanism of activation by phosphatidylglycerol is not fully understood, it is believed to play a crucial role in maintaining the proper conformation and/or the lipid environment of the enzyme within the membrane. Phosphatidylglycerol may facilitate the interaction of the enzyme with its lipid substrate, undecaprenyl phosphate, or it may induce a conformational change in the enzyme that is necessary for catalysis. This dependence on a specific phospholipid highlights the importance of the membrane environment for the function of this class of enzymes.

Undecaprenyl Phosphate (Und-P) Pool Generation and Maintenance

The availability of undecaprenyl phosphate is a limiting factor for the biosynthesis of many essential cell wall polymers. Therefore, the cellular pool of Und-P must be carefully generated and maintained to support these vital processes.

De Novo Biosynthesis of Undecaprenyl Pyrophosphate (Und-PP)

The de novo synthesis of undecaprenyl phosphate begins with the formation of its precursor, undecaprenyl pyrophosphate (Und-PP). nih.govtmu.edu.tw This process occurs in the cytoplasm and is catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UPPs). tmu.edu.tw

The biosynthesis of Und-PP involves the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP), a five-carbon isoprenoid unit, with a single molecule of farnesyl pyrophosphate (FPP), a fifteen-carbon isoprenoid. nih.gov FPP serves as the initial acceptor molecule.

Undecaprenyl Pyrophosphate Synthase (UppS) Activity and Isoprenoid Precursors

The synthesis of Und-PP is catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS), a cis-prenyltransferase. asm.orgfrontiersin.org The essential substrates for this reaction are two isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and farnesyl diphosphate (FPP). nih.govresearchgate.net In most bacteria, these precursors are synthesized via the methylerythritol phosphate (MEP) pathway. nih.gov

UppS catalyzes the sequential condensation of eight molecules of IPP with one molecule of FPP. asm.orgnih.govproteopedia.orgnih.gov This series of reactions elongates the isoprenoid chain, with each condensation adding a five-carbon isoprene unit from IPP. The final product is di-trans, octa-cis–undecaprenyl pyrophosphate (C55-PP). asm.org

| Enzyme | Substrates | Product | Cellular Location |

|---|---|---|---|

| Undecaprenyl Pyrophosphate Synthase (UppS) | Farnesyl Diphosphate (FPP), Isopentenyl Diphosphate (IPP) | Undecaprenyl Pyrophosphate (Und-PP) | Cytoplasm |

Enzymatic Condensation Reactions and Regulation

The enzymatic mechanism of UppS involves the formation of a new cis-double bond in each condensation step. frontiersin.org The reaction is initiated by the binding of FPP, followed by the binding of IPP, which is dependent on the presence of a divalent metal ion, typically Mg2+. nih.govntu.edu.tw The magnesium ion plays a crucial role in coordinating the pyrophosphate moieties of the substrates and facilitating the condensation reaction. nih.govntu.edu.tw The activity of UppS is sensitive to the concentration of Mg2+, with optimal activity observed at around 1 mM, and a significant drop in activity at higher concentrations. nih.gov

The regulation of UppS activity is critical for maintaining the appropriate pool of Und-P, which is essential for cell wall biosynthesis. nih.gov Defective UppS can lead to growth and morphological defects, highlighting the importance of a balanced supply of undecaprenyl phosphate for bacterial viability. nih.gov

Recycling Pathways for Undecaprenyl Diphosphate (Und-PP) to Undecaprenyl Phosphate (Und-P)

Following its role as a carrier for glycan intermediates in the biosynthesis of cell wall components like peptidoglycan and O-antigen, Und-PP is released on the periplasmic side of the cytoplasmic membrane. asm.orgnih.govmicrobiologyresearch.org To be reutilized, Und-PP must be dephosphorylated to Und-P and translocated back to the cytoplasmic side. asm.orgwikipedia.org This recycling process is vital for maintaining the cellular pool of Und-P.

Undecaprenyl Pyrophosphate Phosphatase (UppP) Enzymes

The dephosphorylation of Und-PP is carried out by a group of integral membrane proteins known as undecaprenyl pyrophosphate phosphatases (UppP). nih.govmicrobiologyresearch.orgresearchgate.net In Escherichia coli, four such enzymes have been identified: BacA, PgpB, YbjG, and LpxT. asm.orgnih.gov While none of these enzymes are individually essential, the simultaneous inactivation of bacA, ybjG, and pgpB is lethal, indicating a redundancy and essentiality of this enzymatic function. asm.orgnih.gov

The BacA protein is a prominent Und-PP phosphatase, accounting for a significant portion of the total cellular Und-PP phosphatase activity in E. coli. nih.govresearchgate.netnih.gov BacA belongs to a distinct family of phosphatases and lacks sequence homology to the PAP2 superfamily. nih.gov It is suggested to have a large cytosolic loop, which has led to the hypothesis that it may be involved in the dephosphorylation of de novo synthesized Und-PP on the cytoplasmic side. nih.gov

PgpB, YbjG, and LpxT are members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily. asm.orgtandfonline.com These enzymes possess a characteristic acid phosphatase motif and their active sites are oriented towards the periplasm, suggesting their primary role is in the recycling of Und-PP released during the later stages of cell wall polymer synthesis. nih.govmicrobiologyresearch.orgnih.gov

PgpB: Originally identified as a phosphatidylglycerol phosphate phosphatase, PgpB also exhibits Und-PP phosphatase activity. tandfonline.com

YbjG: This enzyme is implicated in the recycling of periplasmic Und-PP. nih.govmicrobiologyresearch.orgresearchgate.net

LpxT: LpxT has a dual function; while it can dephosphorylate Und-PP, it more efficiently catalyzes the transfer of a phosphate group from Und-PP to lipid A, forming lipid A 1-diphosphate. asm.orgtandfonline.comnih.gov

| Enzyme | Family | Proposed Location of Activity | Primary Function |

|---|---|---|---|

| BacA (UppP) | BacA Family | Cytoplasmic/Periplasmic | Und-PP dephosphorylation |

| PgpB | PAP2 Superfamily | Periplasmic | Und-PP dephosphorylation, Phosphatidylglycerol phosphate dephosphorylation |

| YbjG | PAP2 Superfamily | Periplasmic | Und-PP dephosphorylation |

| LpxT | PAP2 Superfamily | Periplasmic | Phosphate transfer from Und-PP to Lipid A, Und-PP dephosphorylation |

Mechanistic Insights into Und-PP Dephosphorylation

The dephosphorylation of Und-PP is a critical step in the lipid carrier cycle. The different families of enzymes involved employ distinct catalytic mechanisms.

The PAP2 family of enzymes, including PgpB, YbjG, and LpxT, are histidine phosphatases. asm.org Their catalytic mechanism proceeds via a two-step process. First, a nucleophilic attack on the phosphoryl group is initiated by a conserved histidine residue within the active site, leading to the formation of a covalent phospho-histidine intermediate. asm.orgnih.gov This is followed by the hydrolysis of this intermediate, releasing inorganic phosphate. annualreviews.orgsemanticscholar.org

The precise catalytic mechanism for the BacA family of phosphatases is less well-defined in comparison to the PAP2 superfamily. However, sequence alignments reveal conserved motifs, including glutamate-rich regions and a conserved histidine, that are crucial for its catalytic activity. nih.gov

Undecaprenol (Und-OH) Phosphorylation in Specific Bacterial Taxa

In many Gram-positive bacteria, a significant pool of undecaprenol (Und-OH) exists, which can be phosphorylated to form the active lipid carrier, undecaprenyl phosphate (Und-P). This process is catalyzed by the enzyme undecaprenol kinase.

Undecaprenol Kinase Activity

Undecaprenol kinase (UdpK), encoded by the dgkA gene in many Gram-positive bacteria, is a key enzyme in the homeostasis of the undecaprenoid pool. wikipedia.orgnih.gov It is a small, integral membrane protein that exhibits bifunctional activity, acting as both a kinase and a phosphatase. wikipedia.org As a kinase, it catalyzes the ATP-dependent phosphorylation of undecaprenol to yield undecaprenyl phosphate. nih.govannualreviews.org Conversely, its phosphatase activity facilitates the reverse reaction, converting undecaprenyl phosphate back to undecaprenol. wikipedia.org

The enzyme in Staphylococcus aureus is notably hydrophobic and requires the presence of magnesium ions for its kinase activity. tandfonline.com Studies on the undecaprenol kinase from Lactobacillus plantarum have shown that while ATP is the most effective phosphate donor, the enzyme can also phosphorylate other isoprenoid alcohols like solanesol, geranylgeraniol, and dolichol, albeit to a lesser extent. tandfonline.com The activity of undecaprenol kinases from both S. aureus and L. plantarum is enhanced by the addition of phospholipids. tandfonline.com

While structurally similar to the diacylglycerol kinase (DAGK) found in Escherichia coli, UdpK from Bacillus subtilis displays distinct substrate selectivity, efficiently phosphorylating undecaprenol but not diacylglycerol. qub.ac.uk This specificity underscores its dedicated role in the undecaprenoid cycle. The kinase activity is particularly favored during periods of rapid cell growth to ensure a sufficient supply of undecaprenyl phosphate for glycopolymer synthesis. qub.ac.uk

| Enzyme Property | Description | Bacterial Species Studied |

| Enzyme Name | Undecaprenol Kinase (UdpK) | Staphylococcus aureus, Lactobacillus plantarum, Bacillus subtilis |

| Gene | dgkA | Gram-positive bacteria |

| Function | Kinase and Phosphatase | Gram-positive bacteria |

| Kinase Reaction | Undecaprenol + ATP → Undecaprenyl phosphate + ADP | Lactobacillus plantarum |

| Substrate Preference | Undecaprenol | Bacillus subtilis |

| Activators | Phospholipids, Mg²⁺ | Staphylococcus aureus, Lactobacillus plantarum |

Translocation Mechanisms of Undecaprenyl Phosphate and its Glycan-Linked Intermediates

Once synthesized, undecaprenyl phosphate and its glycan-linked derivatives must be translocated across the cytoplasmic membrane to participate in the assembly of cell wall components. This movement is facilitated by specific membrane proteins known as flippases.

Flippase-Mediated Membrane Transport

The translocation of lipid-linked oligosaccharides is a critical step in the biosynthesis of various cell surface polysaccharides. This process is mediated by flippases, which can be categorized into two main classes: Wzx-type translocases and ATP-binding cassette (ABC) transporters.

Wzx-type flippases are involved in the translocation of undecaprenyl-pyrophosphate (Und-PP) linked repeating units of O-antigen and other polysaccharides. mdpi.com These proteins are thought to recognize the initial sugar phosphate moiety attached to the lipid carrier. nih.gov

ABC transporters represent another class of flippases. For instance, PglK in Campylobacter jejuni is an ABC transporter responsible for flipping an undecaprenyl-pyrophosphate-linked heptasaccharide across the membrane during N-linked protein glycosylation. nih.gov Interestingly, PglK has demonstrated a relaxed substrate specificity and can functionally substitute for Wzx flippases in O-antigen biosynthesis. nih.gov

More directly related to the translocation of the undecaprenyl phosphate carrier itself, two broadly conserved protein families, UptA (a member of the DedA superfamily) and PopT (containing a DUF368 domain), have been identified as transporters involved in the recycling of undecaprenyl phosphate. nih.gov In B. subtilis, specific pathways for the translocation of undecaprenyl monophosphate-linked sugars have also been identified. For example, the GtcA transporter is responsible for flipping Und-P-GlcNAc, a precursor for lipoteichoic acid glycosylation. asm.org Similarly, TuaB is a putative flippase for Und-PP-linked teichuronic acid precursors. asm.org While a specific flippase for D-mannosyl undecaprenyl phosphate has not been definitively identified, the existence of flippases with specificity for the attached sugar moiety, such as the ArnE and ArnF proteins that form a heterodimeric flippase for undecaprenyl phosphate-α-L-Ara4N, suggests that dedicated transporters for various undecaprenyl monophosphate-linked sugars are likely. nih.gov

| Flippase/Transporter | Substrate | Bacterial Species/Context |

| Wzx | Undecaprenyl-pyrophosphate-linked O-antigen subunits | Gram-negative bacteria (O-antigen synthesis) |

| PglK | Undecaprenyl-pyrophosphate-linked heptasaccharide | Campylobacter jejuni (N-linked glycosylation) |

| UptA | Undecaprenyl phosphate | Broadly conserved in bacteria |

| PopT | Undecaprenyl phosphate | Broadly conserved in bacteria |

| GtcA | Undecaprenyl-monophosphate-GlcNAc | Bacillus subtilis (Lipoteichoic acid glycosylation) |

| TuaB (putative) | Undecaprenyl-diphosphate-teichuronic acid | Bacillus subtilis |

| ArnE/ArnF | Undecaprenyl phosphate-α-L-Ara4N | Escherichia coli (Lipid A modification) |

Models for Bidirectional Lipid Carrier Movement

The efficient utilization of the limited pool of undecaprenyl phosphate necessitates a mechanism for its recycling back to the cytoplasmic face of the membrane after the glycan moiety has been delivered to the growing polysaccharide chain in the periplasm. This implies a bidirectional movement of the lipid carrier.

One proposed model suggests that the same flippase responsible for translocating the glycan-linked undecaprenyl phosphate to the periplasmic side of the membrane also facilitates the return of the free undecaprenyl phosphate to the cytoplasmic side. This model hypothesizes that the flippase possesses two distinct binding sites located on opposite sides of the membrane. One site would bind the glycan-charged lipid carrier for outward transport, while the other would bind the free lipid carrier for inward transport. This coordinated, bidirectional process would ensure the continuous availability of undecaprenyl phosphate for new rounds of glycan synthesis.

Functional Roles of D Mannosyl Undecaprenyl Phosphate in Glycoconjugate Biosynthesis

Peptidoglycan Cell Wall Synthesis Cycle

The peptidoglycan layer is a fundamental component of the bacterial cell wall, providing shape and osmotic protection. The synthesis of this macromolecule involves a complex cycle of reactions that occur in the cytoplasm and at the cell membrane, relying on the lipid carrier undecaprenyl phosphate (B84403) (Und-P) to transport precursor units across the membrane.

Formation of Lipid I and Lipid II Intermediates

The initial membrane-associated steps of peptidoglycan biosynthesis are centered on the assembly of lipid-linked intermediates, Lipid I and Lipid II, on the cytoplasmic face of the cell membrane. This process begins with the transfer of a phospho-N-acetylmuramic acid (MurNAc)-pentapeptide moiety from the water-soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate. This reaction, catalyzed by the integral membrane enzyme MraY, results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I.

Following the synthesis of Lipid I, the glycosyltransferase MurG catalyzes the subsequent addition of N-acetylglucosamine (GlcNAc) from the donor molecule UDP-GlcNAc to Lipid I. This reaction forms a β-(1→4) glycosidic bond between GlcNAc and MurNAc, yielding undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc, or Lipid II. Lipid II represents the complete disaccharide-pentapeptide monomer unit of peptidoglycan. Once synthesized, Lipid II is translocated across the cytoplasmic membrane to the periplasmic space, where the disaccharide-pentapeptide units are polymerized into the growing peptidoglycan chain.

| Intermediate | Precursor(s) | Enzyme | Product Description |

| Lipid I | UDP-MurNAc-pentapeptide, Undecaprenyl phosphate | MraY | Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide |

| Lipid II | Lipid I, UDP-GlcNAc | MurG | Undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)-GlcNAc |

MraY and MurG Glycosyltransferase Functions

The enzymes MraY and MurG are essential for bacterial viability and represent key control points in the peptidoglycan synthesis pathway. MraY, also known as phospho-MurNAc-pentapeptide translocase, is an integral membrane protein that is responsible for the first committed step in the membrane portion of peptidoglycan synthesis. Its function is to link the soluble cytoplasmic precursors to the lipid carrier, thereby initiating the assembly of the peptidoglycan monomer at the membrane.

MurG is a peripheral membrane-associated glycosyltransferase that acts sequentially after MraY. The enzyme catalyzes the transfer of GlcNAc to Lipid I, completing the formation of the disaccharide backbone of the peptidoglycan repeating unit. MurG is a member of the GT-B superfamily of glycosyltransferases, which are characterized by two distinct domains. The binding of the UDP-GlcNAc donor substrate to the C-terminal domain of MurG induces a conformational change that facilitates the binding of the acceptor substrate, Lipid I, at the N-terminal domain, leading to catalysis.

Lipopolysaccharide (LPS) O-Antigen Biosynthesis

In Gram-negative bacteria, the outer membrane is decorated with lipopolysaccharides (LPS), which consist of three domains: Lipid A, a core oligosaccharide, and the O-antigen. The O-antigen is a long polysaccharide chain that is a major surface antigen and a key determinant of bacterial virulence. The biosynthesis of the O-antigen also utilizes undecaprenyl phosphate as a lipid carrier for the assembly and transport of its repeating units.

Assembly of O-Antigen Subunits on Und-P

The biosynthesis of the O-antigen repeating unit is initiated on the cytoplasmic face of the inner membrane. The process starts with the transfer of a sugar phosphate residue to undecaprenyl phosphate (Und-P), forming an undecaprenyl pyrophosphate-linked sugar. nih.gov Subsequently, a series of specific glycosyltransferases sequentially add further monosaccharides to this lipid-linked acceptor, building the complete O-antigen repeating unit. nih.gov The composition and linkage of these sugars are highly variable among different bacterial species and even strains, contributing to the diversity of O-antigens.

Wzx Flippase and Wzy Polymerase-Dependent Pathways

Once the O-antigen repeating unit is fully assembled on the undecaprenyl pyrophosphate (Und-PP) carrier, it is translocated across the inner membrane to the periplasmic face by an integral membrane protein known as the Wzx flippase. nih.govcdnsciencepub.com Wzx is responsible for the vectorial movement of the lipid-linked O-antigen subunit, making it available for polymerization in the periplasm. nih.gov

In the periplasm, the Wzy polymerase catalyzes the polymerization of the O-antigen repeating units. Wzy transfers the nascent polysaccharide chain from its Und-PP anchor to the non-reducing end of the new lipid-linked repeating unit. This process is repeated, extending the O-antigen chain. nih.gov The length of the O-antigen polymer is often regulated by another protein, Wzz. nih.gov Following polymerization, the completed O-antigen chain is transferred from its undecaprenyl pyrophosphate carrier to the lipid A-core molecule by the WaaL ligase, forming the final LPS molecule. nih.gov

| Step | Key Protein(s) | Location | Function |

| Initiation & Assembly | Glycosyltransferases | Cytoplasmic face of inner membrane | Assembly of O-antigen repeating unit on Und-P |

| Translocation | Wzx flippase | Inner membrane | Flips the Und-PP-linked repeating unit to the periplasm |

| Polymerization | Wzy polymerase | Periplasmic face of inner membrane | Polymerizes O-antigen repeating units |

| Ligation | WaaL ligase | Periplasm | Transfers the completed O-antigen to the Lipid A-core |

Aminoarabinose (L-Ara4N) Modification of Lipid A via ArnC

In some Gram-negative bacteria, the lipid A component of LPS can be modified by the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N). This modification alters the charge of the bacterial surface and can confer resistance to certain cationic antimicrobial peptides and antibiotics like polymyxin. nih.govbiorxiv.org The biosynthesis and transfer of L-Ara4N also involve an undecaprenyl phosphate-linked intermediate.

The process is initiated by the synthesis of UDP-L-Ara4N in the cytoplasm. The integral membrane glycosyltransferase ArnC then catalyzes the transfer of a formylated L-Ara4N from UDP-L-Ara4FN to undecaprenyl phosphate (Und-P), forming undecaprenyl phosphate-L-Ara4FN. biorxiv.orgresearchgate.net A subsequent deformylation step, catalyzed by ArnD, yields undecaprenyl phosphate-L-Ara4N. nih.gov This lipid-linked aminoarabinose is then flipped across the inner membrane to the periplasm, where the L-Ara4N moiety is transferred to lipid A by the ArnT transferase. nih.govresearchgate.net

Teichoic Acid Biogenesis

Teichoic acids (TAs) are anionic glycopolymers found in the cell wall of Gram-positive bacteria, playing vital roles in cell shape determination, division, and pathogenesis. The biosynthesis of both major types of teichoic acids, wall teichoic acid (WTA) and lipoteichoic acid (LTA), relies on the lipid carrier undecaprenyl phosphate (Und-P) for the assembly and transport of precursors from the cytoplasm to the cell surface.

Wall Teichoic Acid (WTA) Synthesis

The biosynthesis of WTA is initiated on the cytoplasmic face of the cell membrane, where Und-P acts as a scaffold for the assembly of a linkage unit. This process begins with the transfer of a sugar phosphate from a nucleotide sugar donor to Und-P. For instance, in Bacillus subtilis and Staphylococcus aureus, the first step involves the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to Und-P.

Following the assembly of the linkage unit, the main chain of the WTA polymer, typically composed of poly(ribitol phosphate) or poly(glycerol phosphate), is synthesized by the sequential addition of monomer units. These completed, lipid-linked WTA polymers are then translocated across the cell membrane. While Und-P is the foundational carrier for WTA synthesis, the subsequent glycosylation of the WTA polymer with sugars such as glucose or N-acetylglucosamine often occurs after translocation, utilizing nucleotide sugar donors. The direct role of D-mannosyl undecaprenyl phosphate as a mannose donor for WTA glycosylation is not as broadly established as its function in other pathways, but it represents a potential mechanism for mannosylation in species where mannose is a component of the WTA structure.

Lipoteichoic Acid (LTA) Glycosylation

Lipoteichoic acid (LTA) is a surface-associated amphiphile in Gram-positive bacteria, anchored to the cell membrane via a glycolipid. The poly(glycerol phosphate) backbone of LTA is synthesized and polymerized on the outer surface of the cytoplasmic membrane. Glycosylation of the LTA polymer is a critical modification that influences its physiological functions.

This extracellular glycosylation requires that sugar donors be transported across the membrane. In Bacillus subtilis, the glycosylation of LTA with GlcNAc involves a three-component system where Und-P is first used to form Und-P-GlcNAc on the cytoplasmic face, which is then flipped across the membrane to make the sugar available for transfer to the LTA backbone nih.gov. In bacteria where LTA is mannosylated, D-mannosyl undecaprenyl phosphate serves as the lipid-linked donor, providing the mannosyl residue for extracellular glycosyltransferases to modify the LTA chain.

Capsular Polysaccharide and Exopolysaccharide Assembly

Many bacteria produce extracellular polysaccharides, either as a tightly associated capsule (capsular polysaccharide, CPS) or as a loosely attached slime layer (exopolysaccharide, EPS). These surface polymers are crucial for virulence, biofilm formation, and protection from environmental stresses. The most common mechanism for their synthesis is the Wzx/Wzy-dependent pathway, which relies on the Und-P lipid carrier.

The process begins in the cytoplasm, where a repeating oligosaccharide unit is assembled on Und-P. This assembly is carried out by a series of glycosyltransferases that sequentially add sugar residues from nucleotide sugar precursors. When mannose is a component of this repeating unit, D-mannosyl undecaprenyl phosphate can act as the donor molecule. Once the complete repeating unit is assembled on the lipid carrier (Und-PP-oligosaccharide), it is translocated across the cytoplasmic membrane by a flippase (Wzx). In the periplasm, the repeating units are polymerized by a polymerase (Wzy) before being exported and attached to the cell surface.

Bacterial Protein Glycosylation

Glycosylation of proteins is a post-translational modification once thought to be rare in bacteria but is now recognized as a widespread and important process. Bacteria utilize lipid-linked sugar donors, including D-mannosyl undecaprenyl phosphate, to glycosylate proteins involved in various functions, such as virulence and environmental adaptation.

Bacterial Protein O-Mannosylation

O-mannosylation is a specific type of protein glycosylation where a mannose sugar is attached to the hydroxyl group of a serine or threonine residue on the protein. This pathway is particularly well-characterized in mycobacteria, where it is essential for the biosynthesis of key lipoglycans like lipoarabinomannan (LAM) and lipomannan (LM). In these organisms, D-mannosyl undecaprenyl phosphate (referred to as polyprenol-P-mannose or PPM) is the direct donor of mannosyl residues for the elongation of mannan chains attached to a phosphatidyl-myo-inositol anchor, as well as for the O-mannosylation of certain proteins nih.govnih.govtheadl.comasm.org.

Polyisoprenol Phosphate Mannose Synthase (Ppm1)

The synthesis of D-mannosyl undecaprenyl phosphate is catalyzed by the enzyme Polyisoprenol Phosphate Mannose Synthase (Ppm1), also known as undecaprenyl-phosphate mannosyltransferase wikipedia.org. This enzyme belongs to the family of glycosyltransferases and catalyzes the transfer of a mannose residue from the nucleotide sugar donor guanosine diphosphate-mannose (GDP-mannose) to the lipid carrier undecaprenyl phosphate wikipedia.org.

Reaction Catalyzed by Ppm1: GDP-mannose + undecaprenyl phosphate ⇌ GDP + D-mannosyl-undecaprenyl phosphate wikipedia.org

Research on Mycobacterium tuberculosis has revealed significant details about its Ppm1 enzyme (Mt-Ppm1). Mt-Ppm1 is an unusual enzyme with a two-domain architecture nih.govnih.gov. The C-terminal domain contains the catalytic activity, while the N-terminal domain anchors the enzyme to the cytoplasmic membrane. In contrast, other mycobacteria like Mycobacterium smegmatis possess two separate proteins that correspond to the two domains of Mt-Ppm1 nih.govtheadl.com. Ppm1 is crucial for the biosynthesis of LAM, a key virulence factor of M. tuberculosis, making this enzyme a potential target for the development of new therapeutic agents nih.gov.

Table 1: Key Enzymes and Pathways Involving D-Mannosyl Undecaprenyl Phosphate

| Process | Key Enzyme(s) | Organism Example | Function of D-Mannosyl Undecaprenyl Phosphate |

|---|---|---|---|

| Protein O-Mannosylation | Ppm1, various mannosyltransferases | Mycobacterium tuberculosis | Mannose donor for lipoarabinomannan (LAM) synthesis nih.govnih.govasm.org |

| Capsular Polysaccharide Synthesis | Glycosyltransferases (Wzx/Wzy pathway) | Various bacteria | Mannose donor for the repeating oligosaccharide unit |

| Lipoteichoic Acid Glycosylation | Glycosyltransferases | Gram-positive bacteria | Potential mannose donor for extracellular modification |

Protein O-Mannosyltransferases (Pmt)

In a manner analogous to eukaryotic O-mannosylation, certain bacteria, particularly within the phylum Actinobacteria, possess a protein O-glycosylation system that utilizes a protein O-mannosyltransferase (Pmt). microbiologyresearch.orgnih.gov This enzymatic pathway is responsible for the transfer of mannose residues to the hydroxyl groups of serine or threonine residues on target proteins.

The process is initiated by the synthesis of a mannosylated lipid donor molecule, polyprenol phosphate mannose (PPM), on the cytoplasmic face of the plasma membrane. nih.govresearchgate.net This reaction is catalyzed by the enzyme polyprenol phosphate mannose synthase (Ppm1), which transfers a mannose group from GDP-mannose to a polyprenol phosphate carrier, which in many bacteria is undecaprenyl phosphate. microbiologyresearch.orgnih.gov The resulting D-mannosyl undecaprenyl phosphate is then translocated across the membrane, a process for which the precise flippase remains to be identified. nih.govoup.com

Once in the periplasm, D-mannosyl undecaprenyl phosphate serves as the direct mannosyl donor for the Pmt enzyme. Pmt, an integral membrane protein, then catalyzes the transfer of the mannose residue to specific serine or threonine residues of secreted or membrane-bound proteins. nih.govoup.com This post-translational modification is crucial for the proper function and localization of the modified proteins and has been implicated in processes such as cell wall physiology and virulence in pathogenic bacteria like Mycobacterium tuberculosis. researchgate.netnih.gov

| Enzyme | Substrate(s) | Product(s) | Cellular Location | Function |

|---|---|---|---|---|

| Polyprenol Phosphate Mannose Synthase (Ppm1) | GDP-mannose, Undecaprenyl phosphate | D-mannosyl undecaprenyl phosphate, GDP | Cytoplasmic face of the plasma membrane | Synthesis of the mannosyl donor |

| Protein O-Mannosyltransferase (Pmt) | D-mannosyl undecaprenyl phosphate, Target protein | O-mannosylated protein, Undecaprenyl phosphate | Plasma membrane (Periplasmic face) | Transfer of mannose to protein |

Structural Biology and Mechanistic Insights into Enzymes Utilizing D Mannosyl Undecaprenyl Phosphate

Structural Analysis of Undecaprenyl-Phosphate Mannosyltransferase

Undecaprenyl-phosphate mannosyltransferase (EC 2.4.1.54) is a glycosyltransferase that catalyzes the transfer of a mannose residue from GDP-mannose to undecaprenyl phosphate (B84403), forming D-mannosyl-1-phosphoundecaprenol. wikipedia.orgenzyme-database.orgqmul.ac.uk This enzyme belongs to the family of hexosyltransferases and requires phosphatidylglycerol as a cofactor. wikipedia.orgenzyme-database.orgqmul.ac.uk Its substrates are GDP-mannose and undecaprenyl phosphate, and its products are GDP and D-mannosyl-1-phosphoundecaprenol. wikipedia.orgenzyme-database.orgqmul.ac.uk Sources of this enzyme include Micrococcus luteus, Phaseolus aureus, Mycobacterium smegmatis, and cotton fibers. wikipedia.org While extensive biochemical characterization has been performed, detailed high-resolution structural information for undecaprenyl-phosphate mannosyltransferase remains a significant area of ongoing research. Sequence analyses suggest that some of these enzymes, like ArnC, may resemble dolichol-phosphate mannosyltransferases. nih.gov

Crystallographic and Cryo-Electron Microscopy Studies of Undecaprenyl Pyrophosphate Synthase (UppS)

Undecaprenyl Pyrophosphate Synthase (UppS) is a key enzyme in the synthesis of the lipid carrier undecaprenyl phosphate. asm.org It catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to generate undecaprenyl pyrophosphate (UPP). nih.govnih.govntu.edu.tw

Crystallographic Insights:

X-ray crystallography has been instrumental in elucidating the structure and function of UppS. The crystal structures of E. coli UppS have been determined in various forms, including the apoenzyme and complexes with substrates and inhibitors. nih.govntu.edu.tw

Active Site: The active site is a hydrophobic tunnel that modulates the chain length of the final product. nih.govpnas.org The interior of this cleft is lined with hydrophobic residues, which accommodate the growing polyprenyl chain. pnas.org

Substrate Binding and Catalysis: The binding of the pyrophosphate moieties of the substrates is facilitated by positively charged residues. asm.org A critical magnesium ion (Mg²⁺) is coordinated by the pyrophosphate of the FPP analogue, farnesyl thiopyrophosphate, and the carboxylate group of a conserved aspartate residue (Asp26 in E. coli UppS). nih.govntu.edu.tw This aspartate is proposed to assist in the migration of Mg²⁺ from IPP to FPP, initiating the condensation reaction. nih.gov Other conserved residues, such as His43, Ser71, Asn74, and Arg77, are thought to act as general acids/bases or pyrophosphate carriers. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Quaternary Structure | Homodimer | asm.org |

| Key Structural Motif | Large hydrophobic cleft forming an active site tunnel | nih.govpnas.org |

| Cofactor | Mg²⁺ | nih.govntu.edu.tw |

| Key Catalytic Residues (E. coli) | Asp26, His43, Ser71, Asn74, Arg77 | nih.gov |

Cryo-Electron Microscopy Studies:

To date, crystallographic studies have been the primary source of high-resolution structural information for UppS. While cryo-electron microscopy (cryo-EM) has revolutionized structural biology, particularly for membrane proteins and large complexes, its application to the relatively small and soluble UppS has been less prevalent.

Structural Characterization of Undecaprenyl Pyrophosphate Phosphatases (UppPs)

Undecaprenyl pyrophosphate phosphatases (UppPs) are integral membrane proteins that catalyze the dephosphorylation of undecaprenyl pyrophosphate (UPP) to undecaprenyl phosphate (UP), the essential lipid carrier for cell wall biosynthesis. researchgate.netnih.govnih.gov There are two main families of these enzymes in bacteria: BacA homologues and type-2 phosphatidic acid phosphatase (PAP2) homologues. tandfonline.comnih.gov

The crystal structure of BacA from E. coli has been determined, revealing a unique architecture. nih.govnih.gov

Topology: BacA possesses an interdigitated inverted topology repeat, a feature previously observed only in transporters and channels. nih.govnih.gov The protein consists of ten helices, six of which are transmembrane, and is open to the periplasm. nih.gov

Active Site: The active site is located in a pocket that extends into the periplasmic leaflet of the membrane. nih.govnih.gov This suggests that the dephosphorylation of UPP occurs on the periplasmic side. nih.govnih.gov Sequence alignments have identified conserved motifs, including a glutamate-rich (E/Q)XXXE motif and a PGXSRSXXT motif, that are crucial for catalysis and substrate binding. nih.gov

The structure of PgpB, a PAP2 family member, has also been resolved, showing its active site facing the periplasm, consistent with a role in recycling UPP on the outer side of the membrane. nih.gov

Elucidation of Flippase Structures and Translocation Mechanisms

Flippases are transmembrane proteins responsible for the translocation of lipid-linked oligosaccharides, including intermediates for peptidoglycan and lipopolysaccharide synthesis, from the cytoplasmic side to the periplasmic side of the inner membrane. biorxiv.org This process is essential as the glycan units are assembled on undecaprenyl phosphate on the cytoplasmic face. mdpi.com

Structural studies of flippases like ATP11C have revealed key mechanistic details. biorxiv.orgnih.gov These proteins are ATP-driven transporters that create a conduit for the polar headgroup of the phospholipid to move across the membrane. biorxiv.orgnih.gov The translocation mechanism often involves a hydrophilic crevice or cavity within the protein that lowers the energetic barrier for the movement of the polar headgroup, while the hydrophobic lipid tail may remain associated with the lipid bilayer. biorxiv.org

In the context of bacterial polysaccharide synthesis, Wzx-type flippases are responsible for the translocation of undecaprenyl-phosphate-linked repeating units of O-antigen and other polysaccharides. mdpi.comresearchgate.net

Glycosyltransferase Structures and Catalytic Mechanisms (e.g., ArnC)

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from a donor to an acceptor molecule. nih.gov Those that utilize lipid phosphate donors, such as D-mannosyl undecaprenyl phosphate, are crucial for the synthesis of various cell surface components. nih.gov

ArnC is an integral membrane glycosyltransferase that attaches a formylated aminoarabinose to undecaprenyl phosphate, a key step in the modification of lipid A that leads to polymyxin resistance in Gram-negative bacteria. nih.govbiorxiv.org

Catalytic Domain: The GT domain adopts a classic GT-A fold, which features a seven-stranded β-sheet core flanked by α-helices. nih.govbiorxiv.org A conserved DXD motif, typical for GT-A fold enzymes, is present and is involved in coordinating a catalytic metal ion and the donor substrate. nih.gov

Cryo-EM has been pivotal in determining the structure of ArnC. nih.govbiorxiv.org The structures of ArnC in both the apo and nucleotide-bound states have been resolved to high resolution. pdbj.orgpdbj.org

Conformational Changes: These cryo-EM structures have revealed that the binding of the partial donor substrate induces a conformational transition in the enzyme. biorxiv.orgresearchgate.net

Methodology: For structural determination, ArnC was purified and reconstituted into lipid-filled nanodiscs, which provide a more native-like environment for membrane proteins. nih.gov The samples were then flash-frozen in liquid ethane for cryo-EM data collection. pdbj.org

Computational methods are powerful tools for understanding the dynamic nature of enzymes and their interactions with substrates.

Substrate Binding Site Architecture and Specificity

The enzymes that utilize D-mannosyl undecaprenyl phosphate are predominantly membrane-associated glycosyltransferases. Their substrate-binding sites are uniquely adapted to recognize and bind a bipartite molecule: the hydrophilic D-mannose head group linked to a highly lipophilic undecaprenyl phosphate tail. The architecture of these active sites reflects this dual nature, featuring a region that interacts with the sugar-nucleotide donor (such as GDP-mannose) and a distinct, more hydrophobic region that accommodates the polyprenyl lipid acceptor. Structural and mechanistic insights have been largely gleaned from studies of homologous enzymes, such as dolichol-phosphate mannose synthase (DPMS) and various bacterial mannosyltransferases.

The catalytic domains of these enzymes typically exhibit a GT-A fold, characterized by a central β-sheet core flanked by α-helices. This fold creates a cleft where the substrates bind. The binding of the sugar-nucleotide donor, GDP-mannose, often induces a significant conformational change in the enzyme. This "closing" of the active site cleft is crucial for creating a properly oriented binding pocket for the lipid phosphate acceptor and for shielding the catalytic reaction from the aqueous environment.

Recognition of the D-Mannosyl Moiety

Specificity for the D-mannose sugar is achieved through a network of hydrogen bonds and van der Waals interactions between the hydroxyl groups of the mannose ring and specific amino acid residues within the active site. In homologous systems like dolichol-phosphate mannose synthase, conserved residues, including tyrosine and aspartate, have been identified as being critical for interacting with the guanine group of the GDP moiety of the donor substrate, ensuring its correct positioning for catalysis. While the precise residues for direct mannose interaction in undecaprenyl-phosphate mannosyltransferases are still under detailed investigation, the principles of hydrogen bonding networks determining sugar specificity are conserved among glycosyltransferases.

Accommodation of the Undecaprenyl Phosphate Tail

The binding of the long, hydrophobic undecaprenyl tail of the acceptor substrate is a key feature of these enzymes. The active site contains a hydrophobic groove or channel that extends towards the membrane interface. This channel is lined with nonpolar amino acid residues that interact favorably with the isoprenyl chain of undecaprenyl phosphate.

In enzymes like the mycobacterial phosphatidyl-myo-inositol mannosyltransferase A (PimA), which also utilizes a lipid-linked acceptor, an essential amphipathic α-helix is involved in membrane binding. This suggests a model of interfacial catalysis where the enzyme associates with the membrane, allowing the undecaprenyl tail of the substrate to remain within the lipid bilayer while the mannose-phosphate head group enters the active site from the membrane surface.

The phosphate group of the undecaprenyl phosphate is a critical recognition element. It is typically anchored in the active site through electrostatic interactions with positively charged amino acid residues, such as arginine and lysine, and often involves the coordination of a divalent metal cation (e.g., Mg²⁺ or Mn²⁺), which is a common feature in many glycosyltransferases.

Role of Phosphatidylglycerol

For some undecaprenyl-phosphate mannosyltransferases (EC 2.4.1.54), phosphatidylglycerol is a required cofactor for activity. wikipedia.org While the precise mechanism of its action is not fully elucidated, it is hypothesized that phosphatidylglycerol may play a role in maintaining the optimal fluidity and charge of the membrane environment immediately surrounding the enzyme. This could facilitate the proper presentation of the undecaprenyl phosphate substrate to the active site or stabilize the enzyme's conformation at the membrane interface.

Detailed Research Findings

Structural studies of related polyprenyl phosphate glycosyltransferases have provided a template for understanding the substrate binding site of enzymes utilizing D-mannosyl undecaprenyl phosphate. The table below summarizes key architectural features and interacting residues, largely inferred from homologous enzyme systems.

| Enzyme Feature | Description | Key Interacting Residues (Examples from Homologs) | Substrate Moiety Interacting |

| Overall Fold | GT-A fold with a distinct catalytic cleft. | - | Both donor and acceptor substrates |

| Donor Substrate Binding Pocket | A well-defined pocket that recognizes the sugar-nucleotide. | Tyr, Asp (for GDP moiety) | GDP-mannose |

| Conformational Change | Binding of GDP-mannose induces a closing of the active site. | - | GDP-mannose |

| Acceptor Substrate Binding Channel | A hydrophobic channel extending to the membrane interface. | Hydrophobic residues (e.g., Leu, Ile, Val) | Undecaprenyl tail |

| Phosphate Binding Site | A positively charged pocket for the phosphate group. | Arg, Lys | Phosphate group of undecaprenyl phosphate |

| Membrane Interface | Involvement of amphipathic helices for membrane association. | - | Undecaprenyl phosphate |

The specificity of these enzymes for D-mannosyl undecaprenyl phosphate is therefore a composite of the precise geometric and electronic complementarity of the active site to both the mannose headgroup and the undecaprenyl phosphate anchor. This dual recognition ensures the correct substrate is selected for the subsequent glycosyl transfer reaction.

Evolutionary and Comparative Glycobiology of Polyisoprenyl Phosphate Carriers

Evolutionary Conservation of Lipid-Linked Glycan Biosynthesis Across Domains of Life

The synthesis of glycans on a lipid carrier, which are subsequently transferred to an acceptor molecule, is a fundamental biochemical process found in Bacteria, Archaea, and Eukarya. researchgate.net This strategy allows cells to build complex oligosaccharides in the cytoplasm and then transport them across hydrophobic membrane barriers for extracellular display. N-linked protein glycosylation, a key post-translational modification, exemplifies this conserved pathway, existing in all three domains of life. nih.gov

The core process universally involves two main stages:

Biosynthesis of a Lipid-Linked Oligosaccharide (LLO): Monosaccharide units are sequentially added to a polyisoprenyl phosphate (B84403) carrier embedded in a cellular membrane. nih.gov

Glycan Transfer: The completed oligosaccharide is transferred en bloc from the lipid carrier to a target, typically a protein or another glycan. nih.gov

While the overarching strategy is conserved, the specific components vary between the domains of life. In bacteria, the primary lipid carrier is undecaprenyl phosphate (Und-P) , a C55 polyisoprenoid, and the assembly of the LLO occurs on the cytoplasmic face of the plasma membrane. researchgate.netnih.gov In eukaryotes, the analogous carrier is dolichyl phosphate (Dol-P) , a longer-chain, α-saturated polyisoprenoid. The initial steps of LLO synthesis occur on the cytoplasmic face of the endoplasmic reticulum (ER), with later steps involving Dol-P-activated sugars occurring within the ER lumen. nih.gov

The profound importance of this pathway is underscored by the high degree of conservation of the enzymes involved, particularly the glycosyltransferases (GTs). Phylogenetic analyses of key GTs, such as Alg7 which catalyzes the first step of LLO synthesis, reveal distinct clades for Bacteria, Archaea, and Eukarya, suggesting the existence of this pathway in a common ancestor. frontiersin.org The GTs responsible for the initial transfer of a monosaccharide to the lipid carrier are among the most widely conserved enzymes across all life forms. frontiersin.org This evolutionary persistence highlights the critical role of lipid-linked glycan biosynthesis in fundamental cellular processes like protein quality control, a function that is highly conserved in the eukaryotic ER. nih.gov

Comparative Analysis with Eukaryotic Dolichyl Phosphate Mannose (Dol-P-Man) Synthesis

D-mannosyl undecaprenyl phosphate is a key intermediate in bacterial glycosylation, serving as a mannose donor. Its synthesis and function are analogous to dolichyl phosphate mannose (Dol-P-Man) in eukaryotes, yet there are significant structural and enzymatic differences rooted in their distinct evolutionary paths.

Dolichyl-Phosphate Mannose Synthase (DPMS) Homologies and Divergences

The enzymes responsible for synthesizing these mannosyl lipids are undecaprenyl-phosphate mannosyltransferase in bacteria and dolichyl-phosphate mannose synthase (DPMS) in eukaryotes. Both belong to the broader family of polyprenyl phosphate glycosyltransferases. Sequence analyses have revealed homologies between bacterial and eukaryotic enzymes, suggesting a common evolutionary origin.

However, significant divergences exist. Eukaryotic DPMS often functions as part of a multi-subunit complex (e.g., DPM1, DPM2, and DPM3 in humans), where the catalytic activity resides in one subunit (DPM1) and other subunits are involved in stabilization and ER localization. In contrast, many bacterial counterparts appear to function as single-subunit enzymes.

| Feature | Bacterial Undecaprenyl-Phosphate Mannosyltransferase | Eukaryotic Dolichyl-Phosphate Mannose Synthase (DPMS) |

| Lipid Substrate | Undecaprenyl Phosphate (C55) | Dolichyl Phosphate (typically C80-C105) |

| Lipid Structure | Fully unsaturated polyisoprenoid | α-saturated polyisoprenoid |

| Enzyme Structure | Often a single polypeptide | Frequently a multi-subunit complex |

| Cellular Location | Plasma Membrane | Endoplasmic Reticulum |

Functional and Mechanistic Similarities and Differences

Functionally, both D-mannosyl undecaprenyl phosphate and Dol-P-Man act as high-energy mannose donors for glycosyltransferases involved in the assembly of more complex glycans, such as N-glycans, O-glycans, and GPI anchors (in eukaryotes). nih.gov The transfer of mannose from a GDP-mannose precursor to the polyprenyl phosphate carrier is a shared mechanistic step.

Evolutionary Pressures Shaping Glycosyl Carrier Lipid Chain Length and Structure

The structural diversity of polyisoprenyl phosphate carriers, particularly in chain length and saturation, is not random but is shaped by evolutionary pressures related to the specific membrane environments and functions within different organisms.

The chain length of polyprenyl phosphates is determined by the product specificity of the cis-prenyltransferases that synthesize them. researchgate.net These enzymes control the number of isoprene units condensed to form the final lipid. In bacteria, the C55 length of undecaprenyl phosphate is highly conserved. In eukaryotes, dolichol chain lengths are more variable, typically ranging from C80 to C105, and can differ between species and even tissues. This variation suggests that chain length is fine-tuned to maintain optimal membrane properties, such as fluidity and stability. lipotype.com For instance, longer dolichol chains have been suggested to slightly increase membrane destabilization, a property that could be important for processes like vesicle trafficking. nih.govnih.gov

The α-saturation of eukaryotic dolichol is a significant evolutionary divergence. While the precise evolutionary advantage conferred by this modification remains unclear, its absolute requirement in many eukaryotic cells points to a critical function. nih.gov It may play a role in the specific recognition by eukaryotic enzymes or in modulating the biophysical properties of the ER membrane, which is distinct from the bacterial plasma membrane. Factors within the cell, such as pH and substrate concentration, have been shown to influence the chain length of the final polyprenol product in vitro, suggesting a mechanism by which cells can regulate their lipid carrier pool in response to environmental or metabolic cues. nih.gov

Examination of Horizontal Gene Transfer Events in Glycosylation Pathways

Horizontal gene transfer (HGT)—the movement of genetic material between different organisms—is a major force in prokaryotic evolution, allowing for the rapid acquisition of new traits. wikipedia.org Glycosylation pathways, which are critical for the bacterial cell surface and interaction with the environment, are frequently shaped by HGT.

The primary mechanisms of HGT in bacteria are:

Transformation: Uptake of naked DNA from the environment. nih.gov

Transduction: Transfer of DNA via bacteriophages. nih.gov

Conjugation: Direct transfer of DNA, often via plasmids, between cells. nih.gov

There are numerous examples of HGT involving glycosyltransferases and other enzymes related to polysaccharide synthesis. For instance, genes for the synthesis of O-antigen polysaccharides, which utilize undecaprenyl phosphate as a carrier, can be transferred between bacterial species, leading to new pathogenic strains with altered surface antigens that can evade host immune systems. nih.gov The acquisition of a gene cluster for a polysaccharide capsule via transformation was the basis of Griffith's landmark experiment demonstrating the "transforming principle" that was later identified as DNA. nih.gov

HGT is not limited to transfers between bacteria. There is evidence for the transfer of glycosyltransferase genes between bacteria and their eukaryotic hosts. frontiersin.org Furthermore, a striking example of HGT across all domains of life involves a bacterial lysozyme, a type of glycosyl hydrolase. Phylogenetic analysis shows that this enzyme, which targets bacterial cell walls, was independently transferred from bacteria to various archaea, eukaryotes, and viruses, providing the recipients with a potent antibacterial tool. elifesciences.org This demonstrates that genes involved in glycan metabolism are highly mobile and can confer significant selective advantages, driving adaptation and the evolution of inter-species interactions.

Emerging Research Frontiers and Unaddressed Questions

Complete Elucidation of "Black Box" Metabolic Segments

The metabolic pathways involving undecaprenyl phosphate (B84403) have long been considered a "black box" in bacterial physiology. anr.fr Key areas that are now beginning to be illuminated but still harbor significant questions include the dephosphorylation of undecaprenyl diphosphate (B83284) (C55-PP) and the transmembrane flipping of the lipid carrier.

The conversion of C55-PP to its active monophosphate form (C55-P) is a critical step for both de novo synthesis and recycling. researchgate.net For years, the enzymes responsible for this dephosphorylation, particularly on the cytoplasmic side of the membrane, remained elusive. tandfonline.com While periplasmic phosphatases have been identified, the cytoplasmic counterparts are not fully characterized. tandfonline.comnih.gov The recycling of C55-P is also not completely understood. After donating its glycan cargo in the periplasm, the resulting C55-PP must be dephosphorylated and the C55-P flipped back to the cytoplasmic leaflet to participate in another round of synthesis. nih.gov The precise mechanism and the proteins involved in this flipping process are still largely unknown, representing a significant gap in our understanding of the undecaprenyl phosphate cycle. nih.gov

Identification and Functional Characterization of Novel Enzymes and Transport Proteins

The metabolism of D-mannosyl undecaprenyl phosphate and its precursor, undecaprenyl phosphate, involves a host of enzymes and transport proteins, many of which are yet to be discovered or fully characterized. The dephosphorylation of undecaprenyl diphosphate is now known to be catalyzed by two unrelated families of integral membrane proteins: BacA and members of the phosphatidic acid phosphatase type 2 (PAP2) superfamily. researchgate.net The existence of multiple enzyme families for this single step raises questions about their specific roles and regulation. researchgate.net

Furthermore, the identity of the flippase responsible for translocating undecaprenyl phosphate across the cytoplasmic membrane has been a long-standing mystery. nih.gov Recently, two families of transporters, UptA (a DedA superfamily member) and PopT (containing a DUF368 domain), have been identified as potential candidates for recycling undecaprenyl phosphate. biorxiv.org However, their precise mechanisms and the full scope of their functions require further investigation. Additionally, novel enzymes that liberate undecaprenyl phosphate from various lipid-linked intermediates are being discovered. For instance, in Bacillus subtilis, the enzymes UshA and UpsH have been shown to release undecaprenyl phosphate from undecaprenyl-monophosphate-linked sugars and undecaprenyl-diphosphate-linked wall teichoic acid polymers, respectively, particularly under conditions of cell envelope stress. nih.govnih.gov

| Enzyme/Protein | Function | Status |

|---|---|---|

| BacA | Undecaprenyl diphosphate phosphatase | Identified and characterized |

| PAP2 family enzymes (e.g., PgpB, YbjG) | Undecaprenyl diphosphate phosphatase | Identified and characterized |

| UptA | Putative undecaprenyl phosphate flippase | Recently identified, under investigation |

| PopT | Putative undecaprenyl phosphate flippase | Recently identified, under investigation |

| UshA | Liberates undecaprenyl phosphate from monophosphate-linked sugars | Recently identified and characterized |

| UpsH | Liberates undecaprenyl phosphate from diphosphate-linked wall teichoic acids | Recently identified and characterized |

Deeper Insights into Complex Regulatory Mechanisms and Inter-pathway Crosstalk

The pool of undecaprenyl phosphate in the bacterial cell membrane is limited and must be shared among several essential biosynthetic pathways, including those for peptidoglycan, wall teichoic acids (in Gram-positive bacteria), O-antigen lipopolysaccharide (in Gram-negative bacteria), and capsule polysaccharides. nih.govnih.gov How bacteria regulate the flux of this common lipid carrier to meet the demands of different pathways is a critical and largely unanswered question.

Emerging research suggests the existence of sophisticated regulatory networks. In Bacillus subtilis, the stress-response sigma factor SigM is activated when the free pool of undecaprenyl phosphate is low. nih.gov This activation leads to an increase in the expression of genes involved in peptidoglycan synthesis and the recycling of the lipid carrier. nih.govasm.org This indicates a mechanism for prioritizing the use of undecaprenyl phosphate for essential processes like cell wall synthesis during periods of stress.

The interplay between peptidoglycan and wall teichoic acid synthesis provides a clear example of inter-pathway crosstalk. In Staphylococcus aureus, the synthesis of wall teichoic acids is a major consumer of undecaprenyl phosphate. nih.gov Inhibition of teichoic acid synthesis can lead to an increase in the levels of peptidoglycan, suggesting a competitive relationship for the shared lipid carrier. nih.gov Furthermore, teichoic acids themselves appear to regulate peptidoglycan synthesis by influencing the localization and activity of penicillin-binding proteins. nih.govbiorxiv.org A deeper understanding of these regulatory networks is crucial for a complete picture of bacterial cell wall biogenesis.

Understanding D-Mannosyl Undecaprenyl Phosphate's Role in Bacterial Physiology and Pathogenesis Beyond Direct Cell Wall Impact

While the primary role of undecaprenyl phosphate and its derivatives is in the biosynthesis of the cell wall, there is growing evidence for their involvement in other aspects of bacterial physiology and pathogenesis. The inhibition of undecaprenyl phosphate recycling has been shown to affect bacterial virulence and the ability to form biofilms. nih.gov For example, deletion of the bacA gene, which encodes an undecaprenyl diphosphate phosphatase, reduces the virulence of Staphylococcus aureus and Streptococcus pneumoniae in mouse models of infection. nih.gov

Q & A

Q. How can researchers quantify D-mannosyl undecaprenyl phosphate(1−) and its derivatives in bacterial membranes?

Reverse-phase HPLC coupled with mass spectrometry is the gold standard for quantifying lipid-linked intermediates like D-mannosyl undecaprenyl phosphate(1−). Validation requires internal standards (e.g., isotopically labeled analogs) to account for extraction efficiency and matrix effects. Critical parameters include column chemistry (C18 or C30), mobile phase gradients optimized for polar lipid separation, and detection limits calibrated using synthetic standards .

Q. What is the role of D-mannosyl undecaprenyl phosphate(1−) in bacterial glycosylation pathways?

D-mannosyl undecaprenyl phosphate(1−) serves as a lipid carrier for oligosaccharide assembly in N-glycosylation and capsular polysaccharide biosynthesis. For example, in Streptococcus pneumoniae, the initial step involves transferring a sugar-phosphate (e.g., AAT-Gal-1-phosphate) to undecaprenyl phosphate, followed by sequential glycosyltransferase reactions and O-acetylation. Structural validation of intermediates requires NMR and MALDI-TOF to confirm sugar linkages and lipid carrier attachment .

Q. What enzymatic systems synthesize D-mannosyl undecaprenyl phosphate(1−)?

Key enzymes include EC 2.7.8.36 (Undecaprenyl phosphate N,N'-diacetylbacillosamine 1-phosphate transferase) and EC 2.4.1.83 (dolichyl-phosphate β-D-mannosyltransferase). In vitro assays require purified enzymes, radiolabeled substrates (e.g., GDP-mannose), and quantification of reaction products via thin-layer chromatography or phosphate release assays. Chemoenzymatic synthesis using kinases (e.g., polyprenol kinases) offers an alternative to chemical phosphorylation .

Advanced Research Questions

Q. How do DUF368 and DedA transporter proteins regulate undecaprenyl phosphate recycling in Gram-negative bacteria?

DUF368-containing proteins in Vibrio cholerae and Staphylococcus aureus mediate undecaprenyl phosphate re-internalization, as shown by lipid quantification in membrane extracts of knockout mutants. Phenotypic screens (e.g., bacitracin sensitivity assays) combined with LC-MS/MS lipidomics reveal accumulation of undecaprenyl pyrophosphate in mutants, confirming defective recycling. Environmental stress (e.g., pH shifts) modulates transporter expression, suggesting adaptive regulation .

Q. What experimental approaches resolve contradictions in undecaprenyl phosphate involvement across glycopolymer pathways?

While undecaprenyl phosphate is essential for peptidoglycan and O-antigen synthesis, Staphylococcus epidermidis polysaccharide intercellular adhesin (PIA) biosynthesis does not require it, as shown by tunicamycin/bacitracin insensitivity in vitro. Researchers must validate lipid carrier dependence using inhibitor assays, genetic knockouts of putative transferases, and metabolic labeling with [³²P]-phosphate .

Q. How do environmental conditions influence the selection of undecaprenyl phosphate transporter isoforms?

Bacteria employ distinct transporter families (DUF368, DedA) under varying osmotic or pH stress. Transcriptomic profiling (RNA-seq) of V. cholerae in intestinal versus aquatic environments reveals differential expression of transporter genes. Functional redundancy can be tested via complementation assays in knockout strains .

Q. What methodologies characterize the kinetic properties of β-1,4-mannooligosaccharide phosphorylases (EC 2.4.1.340)?

Enzyme activity assays use defined oligosaccharide substrates (e.g., β-1,4-mannotriose) and measure phosphate release via malachite green assays. Structural studies (X-ray crystallography) identify active-site residues critical for substrate binding, while mutagenesis validates catalytic mechanisms. Comparative kinetics with α-1,2-mannosyltransferases (EC 2.4.1.339) highlight divergent evolutionary adaptations .

Q. How does LpxT link undecaprenyl phosphate metabolism to lipid A modification in Gram-negative bacteria?

LpxT transfers a phosphate group from undecaprenyl pyrophosphate to lipid A, forming lipid A 1-diphosphate. In vitro phosphatase assays using purified LpxT and [γ-³²P]-ATP confirm activity. Lipid A modifications are analyzed via MALDI-TOF MS, while undecaprenyl phosphate recycling is tracked using [¹⁴C]-isoprenol labeling in E. coli .

Q. What experimental designs address challenges in synthesizing D-mannosyl undecaprenyl phosphate(1−) analogs?

Chemoenzymatic approaches combine synthetic undecaprenol with kinases (e.g., E. coli YbjG) for phosphorylation. Structural analogs (e.g., truncated polyprenyl chains) are tested for substrate compatibility using glycosyltransferases. Radiolabeled analogs ([³H]-mannose) enable tracking of in vivo incorporation into cell wall polymers .

Q. How do undecaprenyl phosphate dynamics contribute to β-lactam antibiotic resistance?

Bacitracin resistance in Bacillus subtilis relies on BcrC, an undecaprenyl pyrophosphate phosphatase that maintains lipid carrier pools. Researchers quantify resistance via minimum inhibitory concentration (MIC) assays and correlate with undecaprenyl phosphate levels using HPLC. Mutagenesis of BcrC’s catalytic domain (e.g., DEDD motif) disrupts phosphatase activity, sensitizing bacteria to bacitracin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.